REACTION_CXSMILES
|
Cl[CH2:2][C:3](Cl)=[O:4].[NH2:6][C:7]1[CH:12]=[C:11]([C:13]#[N:14])[CH:10]=[CH:9][C:8]=1[OH:15].C(N(CC)CC)C>CN(C)C1C=CN=CC=1.ClCCl>[C:13]([C:11]1[CH:10]=[CH:9][C:8]2[O:15][CH2:2][C:3](=[O:4])[NH:6][C:7]=2[CH:12]=1)#[N:14]
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Name
|
|
Quantity
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3.12 mL
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Type
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reactant
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Smiles
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ClCC(=O)Cl
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Name
|
|
Quantity
|
4.96 g
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Type
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reactant
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Smiles
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NC1=C(C=CC(=C1)C#N)O
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Name
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|
Quantity
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10.98 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.09 g
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Type
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catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution refluxed for 24 h
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Duration
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24 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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WASH
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Details
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the organic layer was washed with phosphoric acid (0.5 M), saturated sodium bicarbonate, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
The organic layer was filtered
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was recrystalized from ethanol
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Name
|
|
Type
|
product
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Smiles
|
C(#N)C=1C=CC2=C(NC(CO2)=O)C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |